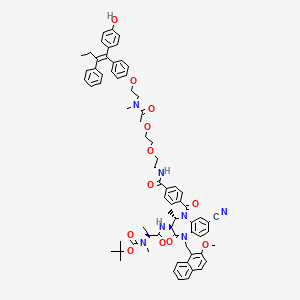

PROTAC ER Degrader-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C71H77N7O12 |

|---|---|

Molecular Weight |

1220.4 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C71H77N7O12/c1-10-57(49-16-12-11-13-17-49)64(51-25-30-55(79)31-26-51)52-27-32-56(33-28-52)89-39-37-75(7)63(80)45-88-41-40-87-38-36-73-67(82)53-21-23-54(24-22-53)68(83)78-46(2)65(74-66(81)47(3)76(8)70(85)90-71(4,5)6)69(84)77(60-34-20-48(43-72)42-61(60)78)44-59-58-19-15-14-18-50(58)29-35-62(59)86-9/h11-35,42,46-47,65,79H,10,36-41,44-45H2,1-9H3,(H,73,82)(H,74,81)/b64-57-/t46-,47-,65-/m0/s1 |

InChI Key |

ZBSUUCSLUPVKFV-OFHFNDNJSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)/C8=CC=CC=C8 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

The Architect of Destruction: A Technical Guide to the Mechanism of Action of PROTAC ER Degrader ARV-471 (Vepdegestrant)

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of the PROTAC Estrogen Receptor (ER) degrader, ARV-471 (Vepdegestrant). Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of ARV-471's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes. While the specific entity "PROTAC ER Degrader-3" appears to be a synthetic intermediate, ARV-471 serves as a well-characterized and clinically relevant exemplar of a PROTAC targeting the estrogen receptor.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

ARV-471 is a heterobifunctional molecule, a hallmark of Proteolysis Targeting Chimeras (PROTACs). It is engineered to simultaneously bind to the estrogen receptor α (ERα) and an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing ERα into close proximity with the E3 ligase machinery.

Specifically, ARV-471 utilizes a ligand for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase. Once the ternary complex (ARV-471:ERα:E3 ligase) is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα. This polyubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. Following the degradation of ERα, ARV-471 is released and can engage another ERα molecule, acting catalytically to induce the degradation of multiple target proteins.

This targeted degradation of ERα effectively removes the key driver of proliferation in ER-positive breast cancers, offering a potent therapeutic strategy.

Quantitative Data Summary

The efficacy of ARV-471 has been quantified through various in vitro assays, demonstrating its potent and specific activity against ERα.

| Parameter | Cell Line | Value (nM) | Reference |

| DC50 (Degradation Concentration 50%) | MCF-7 | 0.9 | [1] |

| T47D | ~2 | [2][3] | |

| IC50 (Inhibitory Concentration 50%) | ERα Binding | 1 | [4] |

| GI50 (Growth Inhibition 50%) | MCF-7 | 3.3 | [1] |

| T47D | 4.5 | [1] | |

| T47D (ER-Y537S mutant) | 7.9 | ||

| T47D (ER-D538G mutant) | 5.7 | [1] |

Experimental Protocols

Western Blotting for ERα Degradation

This protocol outlines the steps to assess the degradation of ERα in breast cancer cells following treatment with an ER PROTAC.

Materials:

-

MCF-7 cells

-

ER PROTAC (e.g., ARV-471)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-ERα

-

Primary antibody: anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ER PROTAC for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to measure cell viability in response to ER PROTAC treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

ER PROTAC

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ER PROTAC. Include a vehicle-treated control. Incubate for the desired period (e.g., 72 hours).

-

Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

In Vivo Ubiquitination Assay

This protocol details the steps to detect the ubiquitination of ERα in cells treated with an ER PROTAC.

Materials:

-

Breast cancer cells (e.g., MCF-7)

-

ER PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Plasmids encoding His-tagged Ubiquitin (His-Ub)

-

Transfection reagent

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Ni-NTA agarose beads

-

Wash buffers

-

Elution buffer

-

Western blotting reagents as described in Protocol 3.1.

Procedure:

-

Transfection: Transfect the cells with the His-Ub plasmid using a suitable transfection reagent. Allow the cells to express the tagged ubiquitin for 24-48 hours.

-

Treatment: Treat the transfected cells with the ER PROTAC and the proteasome inhibitor MG132 for 4-6 hours. MG132 is used to prevent the degradation of ubiquitinated proteins, allowing them to accumulate.

-

Cell Lysis: Lyse the cells in a denaturing buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of the proteins.

-

Purification of Ubiquitinated Proteins: Incubate the cell lysates with Ni-NTA agarose beads to pull down the His-tagged ubiquitinated proteins.

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the ubiquitinated proteins from the beads using an elution buffer (e.g., containing imidazole).

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ERα antibody to specifically detect ubiquitinated ERα. A ladder of higher molecular weight bands corresponding to polyubiquitinated ERα should be visible.

Conclusion

ARV-471 represents a powerful and precise approach to targeting the estrogen receptor in breast cancer. By co-opting the cell's own protein disposal machinery, it achieves potent and sustained degradation of ERα, a key driver of tumor growth. The methodologies and data presented in this guide provide a comprehensive overview of its mechanism of action and a foundation for further research and development in the field of targeted protein degradation.

References

A Technical Guide to PROTAC ERRα Degrader-3: A Potent and Selective Modulator of Estrogen-Related Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC ERRα Degrader-3, a potent and selective degrader of the Estrogen-Related Receptor Alpha (ERRα). This document details its chemical properties, mechanism of action, and relevant experimental protocols for its investigation.

Core Compound Information: PROTAC ERRα Degrader-3

PROTAC ERRα Degrader-3 has emerged as a critical tool for studying the biological functions of ERRα, a key regulator of cellular metabolism. Its ability to induce targeted degradation of ERRα offers a powerful alternative to traditional inhibition methods.

CAS Number: 2306388-65-6

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄₇H₅₀F₆N₆O₇S | [1] |

| Molecular Weight | 957.0 g/mol | [1] |

| Appearance | Off-white to light yellow solid powder | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 16 | [1] |

| Rotatable Bond Count | 18 | [1] |

Biological Activity

PROTAC ERRα Degrader-3 is a highly effective and selective degrader of ERRα, functioning through the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] It demonstrates potent activity in inducing the degradation of the ERRα protein.

| Parameter | Value | Cell Line | Conditions | Source |

| ERRα Degradation | >80% | MDA-MB-231 | 30 nM | [2] |

| IC₅₀ (ERRα-PGC-1α interaction) | 12.67 nM | - | - | [2] |

| Dose-dependent Degradation | Efficacious at 3.0 nM | MDA-MB-231 | 4 hours | [2] |

| Protein Degradation at 100 nM | ~96% | MDA-MB-231 | 4 hours | [2] |

| Selectivity | Inactive against ERRβ and ERRγ | - | - | [2] |

Mechanism of Action and Signaling Pathway

PROTAC ERRα Degrader-3 is a heterobifunctional molecule. One end binds to the target protein, ERRα, and the other end binds to an E3 ubiquitin ligase, in this case, VHL. This binding event brings ERRα into close proximity with the E3 ligase, leading to the ubiquitination of ERRα. The polyubiquitinated ERRα is then recognized and degraded by the proteasome.

Estrogen-Related Receptor Alpha (ERRα) is a key transcriptional regulator of cellular energy metabolism. It forms a complex with the coactivator PGC-1α to activate the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the TCA cycle. By degrading ERRα, PROTAC ERRα Degrader-3 effectively downregulates these metabolic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving PROTAC ERRα Degrader-3.

Cell Culture and Treatment

Cell Line: MDA-MB-231 (human breast adenocarcinoma)

Culture Medium:

-

Leibovitz's L-15 Medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

Culture Conditions:

-

37°C in a humidified atmosphere with 5% CO₂.

-

Cells should be passaged when they reach 80-90% confluency.

Treatment with PROTAC ERRα Degrader-3:

-

Prepare a stock solution of PROTAC ERRα Degrader-3 in DMSO.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium.

-

Replace the existing medium in the cell culture plates with the medium containing the degrader.

-

Incubate for the desired time points (e.g., 4, 24 hours).

Western Blotting for ERRα Degradation

This protocol is for assessing the levels of ERRα protein following treatment with the degrader.

1. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERRα (specific clone and dilution to be optimized based on manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Quantitative Real-Time PCR (qPCR) for Downstream Target Gene Expression

This protocol measures the mRNA levels of ERRα target genes such as ATP5B, MCAD (ACADM), and PDK4.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

2. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

cDNA template

-

Forward and reverse primers for the target genes (ATP5B, MCAD, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB).

-

SYBR Green or other fluorescent qPCR master mix.

-

-

Perform the qPCR in a real-time PCR detection system.

Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| ATP5B | GCT GGC GGC TAC AAG TGT G | TCC AGC TCC TTC AGC ACA TC |

| MCAD (ACADM) | TGG CAA GCT GCT GGT GAA G | GCT TCC TGT GCT TCC TGA G |

| PDK4 | GCT GAC TGC TCT GAG AAG GAG | GAG AGC GAT GTC CAC AAT GAG |

| GAPDH | GGT ATG ACA ACG AAT TTG GCT AC | CCT TCT TGA TGT CAT CAT ATT TGG C |

3. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PROTAC ERRα Degrader-3 on cell viability.

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of PROTAC ERRα Degrader-3 for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the effects of PROTAC ERRα Degrader-3.

References

The Role of PROTAC ER Degraders in Targeted Protein Degradation: A Technical Guide

This guide provides an in-depth overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Estrogen Receptors (ER), with a focus on their mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PROTAC-mediated Estrogen Receptor Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeting proteins for degradation.[1][2][3][4] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell.[4] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5][6]

A PROTAC molecule consists of two distinct ligands connected by a flexible linker: one ligand binds to the target protein of interest (POI), in this case, the Estrogen Receptor (ER), and the other binds to an E3 ubiquitin ligase.[1][5][6][7] This dual binding brings the ER and the E3 ligase into close proximity, forming a ternary complex.[5][6] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the ER, tagging it for degradation.[5][6] The polyubiquitinated ER is then recognized and degraded by the 26S proteasome.[1][5][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple ER proteins.[8]

This approach has shown promise in overcoming resistance mechanisms associated with traditional ER antagonists, such as mutations in the ER ligand-binding domain.[1][9] Several PROTACs targeting ERα and the related Estrogen-Related Receptor alpha (ERRα) have been developed and are under investigation.

Mechanism of Action: Signaling Pathway

The degradation of Estrogen Receptor by a PROTAC involves a series of orchestrated steps within the cell, leveraging the endogenous ubiquitin-proteasome pathway.

Caption: Mechanism of PROTAC-mediated Estrogen Receptor degradation.

Quantitative Data for ER and ERRα Degraders

The efficacy of PROTAC ER degraders is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their inhibitory concentration (IC50) for biological functions.

| Compound Name/Type | Target | Cell Line | DC50 | Dmax | IC50 | E3 Ligase | Reference |

| ERE-PROTAC | ERα (DNA-Binding Domain) | MCF-7 | < 5 µM | Not Reported | Not Reported | VHL | [9] |

| PROTAC ERRα Degrader-3 | ERRα | MDA-MB-231 | ~3.0 nM (efficacious dose) | >80% at 30 nM, ~96% at 100 nM | 12.67 nM (protein-protein interaction with PGC-1α) | VHL | [10] |

| Oral ER PROTACs (unnamed) | ERα | ERα-expressing cell lines | Nanomolar range | Not Reported | Not Reported | Not Reported | [11] |

| Vepdegestrant (ARV-471) | ER | Not Specified | Not Reported | Not Reported | Not Reported | CRBN | [3][7] |

Table 1: Summary of Quantitative Data for PROTAC ER and ERRα Degraders.

Experimental Protocols

The characterization of PROTAC ER degraders involves a series of in vitro and cellular assays to determine their efficacy, selectivity, and mechanism of action.

Western Blot for Protein Degradation

This is a fundamental assay to visualize and quantify the degradation of the target protein.

Objective: To measure the dose-dependent degradation of ERα or ERRα in cancer cell lines following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7, T47D, or MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.[1][9] Treat the cells with increasing concentrations of the PROTAC degrader for a specified duration (e.g., 4, 24, or 48 hours).[9][10] Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., MG132) to confirm that degradation is proteasome-dependent.[1][9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (ERα or ERRα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability/Proliferation Assay

This assay assesses the functional consequence of ER/ERRα degradation on cancer cell growth.

Objective: To determine the effect of the PROTAC degrader on the proliferation of ER-positive breast cancer cells.

Methodology:

-

Cell Seeding: Seed breast cancer cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC degrader.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the absorbance or luminescence according to the manufacturer's protocol. Plot the cell viability against the drug concentration and calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC ER degrader.

Caption: A typical experimental workflow for PROTAC ER degrader development.

Conclusion

PROTACs represent a powerful and innovative approach to target Estrogen Receptors for degradation, offering a potential therapeutic advantage over traditional inhibitors, particularly in the context of drug resistance. The continued development and characterization of novel ER and ERRα degraders, guided by rigorous biochemical and cellular assays, will be crucial in advancing this promising class of therapeutics towards clinical applications in breast cancer and other ER-driven diseases.

References

- 1. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. bonumphotography.com [bonumphotography.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 8. protacerdegraders.com [protacerdegraders.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ir.arvinas.com [ir.arvinas.com]

The Role of PROTAC ER Degrader-3 as a Key Intermediate in PROTAC Antibody Conjugates (PACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins. A novel extension of this technology is the development of PROTAC Antibody Conjugates (PACs), which leverage the specificity of monoclonal antibodies to deliver PROTACs to target cells, thereby enhancing their therapeutic index. This technical guide focuses on "PROTAC ER Degrader-3," a critical intermediate in the synthesis of PACs designed to target the estrogen receptor (ER), a key driver in a significant portion of breast cancers. This intermediate is also identified in the literature and patent filings as MC-Val-Cit-PAB-PROTAC ERα Degrader-1 (compound LP2) , originating from patent WO2017201449A1 . When conjugated to an antibody, this molecule contributes to a marked degradation of the estrogen receptor-alpha (ERα).[1][2]

This compound: Physicochemical Properties

While specific quantitative data for the standalone "this compound" intermediate is not extensively available in the public domain, its general properties can be inferred from its composition and role as a PAC payload.

| Property | Description |

| Molecular Weight | 1220.41 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Recommended storage at -20°C |

| Purity | Typically >98% for research-grade material |

The PROTAC Antibody Conjugate (PAC) Mechanism of Action

The therapeutic strategy behind PACs is a sophisticated, multi-step process designed for cell-specific protein degradation.

-

Targeted Delivery : The antibody component of the PAC binds to a specific antigen on the surface of the target cancer cell. This antigen recognition ensures that the PROTAC payload is delivered preferentially to the diseased cells.

-

Internalization : Upon binding, the PAC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

-

Payload Release : Inside the cell, the linker connecting the antibody to the PROTAC is cleaved, releasing the active PROTAC molecule into the cytoplasm.

-

Ternary Complex Formation : The released PROTAC, in this case, an ER degrader, then engages with its two target proteins: the estrogen receptor (ERα) and an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with the ERα, forming a ternary complex.

-

Ubiquitination and Degradation : The E3 ligase then facilitates the transfer of ubiquitin molecules to the ERα, tagging it for destruction. The poly-ubiquitinated ERα is subsequently recognized and degraded by the cell's proteasome.

-

Catalytic Cycle : The PROTAC molecule is then released and can bind to another ERα and E3 ligase, initiating another round of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of "this compound" are outlined in patent WO2017201449A1. The following are generalized methodologies based on standard practices in the field for the key experimental procedures.

Synthesis of this compound (MC-Val-Cit-PAB-PROTAC ERα Degrader-1)

The synthesis of this complex molecule involves a multi-step process, typically starting with the synthesis of the individual components: the ERα ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation. A representative workflow is as follows:

Materials and General Procedure:

-

Starting materials for the ERα ligand, E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand), and the MC-Val-Cit-PAB linker.

-

Standard organic synthesis reagents and solvents.

-

Chromatography equipment for purification (e.g., HPLC).

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry).

The synthesis would typically involve standard peptide coupling reactions, protection and deprotection steps, and purification by chromatography at each key step to ensure the purity of the intermediates and the final product.

Antibody Conjugation Protocol

The conjugation of "this compound" to a monoclonal antibody is a critical step in the formation of the PAC. A common strategy involves the use of a linker that reacts with specific amino acid residues on the antibody, such as cysteine or lysine.

Materials and General Procedure:

-

Purified monoclonal antibody (e.g., anti-HER2).

-

"this compound" with a reactive handle for conjugation.

-

Reducing agent (e.g., TCEP) if targeting cysteine residues.

-

Conjugation buffers (e.g., PBS).

-

Purification system (e.g., size exclusion chromatography) to remove unconjugated PROTAC.

-

Antibody Preparation : The antibody is prepared in a suitable buffer. If targeting interchain disulfides, a partial reduction is carried out using a reducing agent like TCEP to expose free cysteine residues.

-

Conjugation : The "this compound" is added to the prepared antibody and allowed to react under controlled conditions (temperature, pH, and time) to form the PAC.

-

Purification : The resulting PAC is purified to remove any unreacted PROTAC and other impurities. Size exclusion chromatography is often employed for this purpose.

-

Characterization : The purified PAC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.

ERα Degradation Assay (Western Blot)

This assay is used to quantify the ability of the PAC to induce the degradation of ERα in target cells.

Materials and General Procedure:

-

ERα-positive breast cancer cell line (e.g., MCF-7).

-

The synthesized PAC.

-

Cell lysis buffer.

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibody against ERα and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Cell Treatment : MCF-7 cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of the PAC for a specified period (e.g., 24 hours).

-

Cell Lysis : After treatment, the cells are washed and lysed to extract total protein.

-

Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against ERα and a loading control, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of ERα degradation relative to the loading control.

Binding Affinity Assays

Various biophysical assays can be used to determine the binding affinity of the PROTAC component to ERα and the E3 ligase.

-

Surface Plasmon Resonance (SPR) : This technique can be used to measure the binding kinetics and affinity of the PROTAC for immobilized ERα or E3 ligase.

-

Isothermal Titration Calorimetry (ITC) : ITC can be used to directly measure the thermodynamic parameters of the binding interaction between the PROTAC and its target proteins.

-

Fluorescence Polarization (FP) Assay : A fluorescently labeled ligand for ERα or the E3 ligase can be displaced by the PROTAC, and the change in fluorescence polarization can be used to determine the binding affinity.

Conclusion

"this compound" represents a key building block in the development of next-generation targeted therapies for ER-positive cancers. As a crucial intermediate for PACs, it enables the selective delivery of a potent protein degradation payload to cancer cells, a strategy that holds the promise of improved efficacy and reduced off-target toxicities. The successful synthesis, conjugation, and characterization of this and similar molecules are vital for advancing the field of targeted protein degradation and bringing new therapeutic options to patients. Further investigation into the quantitative aspects of its biological activity will be critical for its future development and application.

References

Downstream Signaling Effects of PROTAC ER Degrader-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the downstream signaling effects of a specific PROTAC, "PROTAC ERRα Degrader-3," a potent and selective degrader of the Estrogen-Related Receptor Alpha (ERRα). By inducing the degradation of ERRα, this PROTAC offers a promising strategy for therapeutic intervention in cancers and metabolic disorders where ERRα is a key driver. This document details the molecular mechanism of action, downstream pathway modulation, quantitative effects on cellular processes, and the experimental protocols to assess these effects.

Mechanism of Action of PROTAC ERRα Degrader-3

PROTAC ERRα Degrader-3 is a heterobifunctional molecule that simultaneously binds to ERRα and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This binding event forms a ternary complex, bringing ERRα in close proximity to the E3 ligase. The E3 ligase then facilitates the ubiquitination of ERRα, marking it for degradation by the 26S proteasome. This catalytic process results in the selective and efficient removal of ERRα from the cell.

PROTAC ER Degrader-3: A Technical Overview of Stability, Solubility, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability, solubility, and mechanistic aspects of estrogen receptor (ER)-targeting Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for a molecule designated "PROTAC ER Degrader-3" is not publicly available, this document summarizes key data for representative ER PROTACs, outlines standard experimental protocols for assessing their stability and solubility, and illustrates the underlying biological pathways and experimental workflows.

Introduction to PROTAC ER Degraders

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] An ER-targeting PROTAC is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2][3] This tripartite structure facilitates the formation of a ternary complex between the ER and the E3 ligase, leading to the ubiquitination of the ER and its subsequent degradation by the proteasome.[4][5] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins, offering a powerful approach to overcome resistance to traditional endocrine therapies in ER-positive breast cancer.[4][6]

Stability and Solubility of ER PROTACs

The large size and complex structure of PROTACs often present challenges in achieving favorable stability and solubility profiles. These parameters are critical for oral bioavailability and overall drug efficacy.

Stability Assessment

The stability of a PROTAC is typically evaluated in various in vitro systems to predict its in vivo metabolic fate. Key assays include:

-

Microsomal Stability: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

-

Hepatocyte Stability: Primary hepatocytes provide a more complete picture of metabolic stability, as they contain both phase I and phase II metabolic enzymes.

-

Plasma Stability: This assay determines the stability of a compound in plasma, identifying potential degradation by plasma enzymes.

Experimental Protocol: Microsomal Stability Assay

A common protocol for assessing microsomal stability involves the following steps:

-

A solution of the test PROTAC is incubated with liver microsomes (e.g., from mouse, rat, or human) and a NADPH-regenerating system to initiate the metabolic process.

-

A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction is quenched by adding a solvent like acetonitrile.

-

The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent PROTAC.

-

The half-life (t½) and intrinsic clearance are calculated from the disappearance of the compound over time.

Solubility Evaluation

Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The lipophilic nature of many PROTACs can lead to poor solubility.

Experimental Protocol: Kinetic Solubility Assay

A typical kinetic solubility assay is performed as follows:

-

A concentrated stock solution of the PROTAC in dimethyl sulfoxide (DMSO) is prepared.

-

This stock solution is diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to a final concentration.

-

The solution is shaken for a set period (e.g., 2 hours) to allow for precipitation of the compound.

-

The sample is then filtered or centrifuged to separate the solid material from the dissolved compound.

-

The concentration of the PROTAC in the supernatant is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

Due to challenges with traditional solubility assays for PROTACs, alternative methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) are sometimes employed to predict passive membrane permeability, which is related to absorption.[7]

Degradation Efficacy of Representative ER PROTACs

While specific stability and solubility data are sparse in the public domain, degradation potency (DC50) and maximum degradation (Dmax) are commonly reported metrics that reflect the biological stability and efficacy of PROTACs in a cellular context.

| Compound | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Notes |

| ERD-3111 | 0.5 | >95 | MCF-7 | Cereblon | Potent and orally bioavailable.[8][9] |

| Compound 36 | 5.5 | 90 | MCF-7 | Cereblon | Contains a rigid spiro-ring linker.[9] |

| AZ'6421 | Sub-nanomolar | ≥100 | MCF-7 | VHL | Showed improved hepatic clearance.[3] |

| ARV-471 (Vepdegestrant) | ~2 | Not specified | MCF-7, T47D | Cereblon | First ER PROTAC to enter Phase III clinical trials.[10][11] |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Mechanism of Action and Experimental Workflow

Estrogen Receptor Signaling Pathway and PROTAC Intervention

The estrogen receptor, upon binding to its natural ligand estradiol, translocates to the nucleus and activates the transcription of genes that promote cell proliferation.[12] ER-targeting PROTACs disrupt this pathway by inducing the degradation of the ER, thereby preventing downstream signaling.

Caption: ER signaling pathway and the mechanism of PROTAC-induced ER degradation.

Typical Experimental Workflow for PROTAC Development

The development and evaluation of a novel PROTAC follow a structured workflow, from initial design to in vivo testing.

References

- 1. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of PROTACs targeting estrogen receptor: an emerging technique for combating endocrine resistance - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00961D [pubs.rsc.org]

"PROTAC ER Degrader-3" datasheet and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC ER Degrader-3, an intermediate compound pivotal in the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the estrogen receptor-alpha (ERα). This document outlines its chemical properties, the mechanism of action of the final PROTAC entity, detailed experimental protocols, and relevant signaling pathways.

Core Compound Properties

This compound serves as a crucial building block for the synthesis of PROTAC ERα Degrader-5 (also referred to as compound LP2 in patent literature). The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇₁H₇₇N₇O₁₂ | [1] |

| Molecular Weight | 1220.43 g/mol | [1] |

| Purity | >98% | [1] |

| Appearance | Solid | [1] |

| CAS Number | 2158322-29-1 | [2] |

| Synonyms | An intermediate for PROTAC ERα Degrader-5 | [3] |

Mechanism of Action: Targeted ERα Degradation

This compound is a precursor to a heterobifunctional PROTAC designed to specifically target ERα for degradation via the ubiquitin-proteasome system. The final PROTAC molecule, synthesized from this intermediate, consists of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The PROTAC functions by inducing the formation of a ternary complex between ERα and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, leading to the polyubiquitination of the receptor. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. When conjugated to an antibody to form a PROTAC Antibody-drug Conjugate (PAC), this degrader can be delivered specifically to cells overexpressing a target antigen, thereby enhancing its therapeutic window.[3]

A PAC containing a similar ERα degrader demonstrated a marked decrease in ERα levels in HER2-expressing cells with an IC₅₀ of 132 ng/mL.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of a PROTAC and a typical experimental workflow for evaluating its efficacy.

Caption: PROTAC-mediated degradation of ERα.

Caption: Workflow for assessing ERα degradation.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature (WO2017201449A1) for the synthesis and evaluation of related PROTAC ERα degraders.

Synthesis of PROTAC ERα Degrader-5 (Compound LP2)

This is a representative synthesis; specific reagents and conditions may vary.

-

Attachment of Linker to E3 Ligase Binding Group: The synthesis typically begins with the coupling of a linker molecule to the E3 ligase ligand. This is often achieved through standard amide bond formation reactions, for example, using a coupling agent like HATU or HOBt in the presence of a non-nucleophilic base such as DIPEA in a suitable solvent like DMF.

-

Attachment of the ERα Binding Moiety: The ERα ligand is then coupled to the linker-E3 ligase ligand conjugate. This step also commonly involves an amide bond formation or other suitable conjugation chemistry, depending on the functional groups present on the two fragments.

-

Purification: The final compound is purified using techniques such as flash column chromatography on silica gel or preparative HPLC to yield the desired PROTAC ERα degrader.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods such as ¹H NMR, LC-MS, and HRMS.

Western Blot for ERα Degradation

-

Cell Culture and Treatment: Seed ERα-positive breast cancer cells (e.g., MCF-7) in appropriate culture plates. Once the cells reach the desired confluency, treat them with varying concentrations of the PROTAC ERα degrader for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fulvestrant).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a key intermediate in the development of potent and specific ERα degraders. The resulting PROTACs offer a promising therapeutic strategy for ERα-positive cancers by harnessing the cell's own protein disposal machinery. The protocols and data presented in this guide provide a foundation for researchers to further explore and utilize this class of compounds in their drug discovery and development efforts.

References

Technical Guide: PROTAC ER Degrader-3 Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling and storage protocols for PROTAC ER Degrader-3, a key intermediate in the synthesis of PROTAC Antibody Conjugates (PACs). Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.

Compound Information

| Property | Value | Source |

| CAS Number | 2158322-29-1 | N/A |

| Molecular Weight | 1220.41 g/mol | [1] |

| Appearance | Solid | [2] |

| Primary Use | Intermediate for the synthesis of PROTAC Antibody Conjugates (PACs) for targeted degradation of Estrogen Receptor-alpha (ERα) | [1][3] |

Storage and Stability

Proper storage is critical to prevent degradation and ensure the compound's stability. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

| Form | Storage Temperature | Duration | Recommendations |

| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |

| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |

Handling and Solution Preparation

This compound is soluble in DMSO.[1] The following protocol outlines the general procedure for preparing a stock solution.

Materials

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath

Protocol for Reconstitution

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

-

Dissolution: Vortex the vial thoroughly to dissolve the compound. To enhance solubility, the tube may be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store immediately at the recommended temperature (-80°C for long-term or -20°C for short-term).

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay, from initial handling to data analysis.

Mechanism of Action: General PROTAC Function

This compound is an intermediate used to create bifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to degrade a target protein. The diagram below illustrates this general mechanism.

References

Methodological & Application

Application Notes and Protocols for PROTAC ER Degrader-3

These application notes provide detailed protocols for the reconstitution, handling, and storage of PROTAC ER Degrader-3, a key intermediate in the synthesis of Proteolysis Targeting Chimera (PROTAC) Antibody Conjugates (PACs). PACs are an emerging therapeutic modality that combines the target-specificity of antibodies with the degradation capabilities of PROTACs, leading to enhanced degradation of target proteins such as the estrogen receptor-alpha (ERα).[1][2][3]

Product Information

| Parameter | Value | Reference |

| CAS Number | 2158322-29-1 | [1] |

| Molecular Weight | 1220.41 g/mol | [1] |

| Formula | C₇₁H₇₇N₇O₁₂ | [4] |

| Purity | >98% | [4] |

| Appearance | Solid | [4][5] |

| Solubility | Soluble in DMSO | [1][6] |

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of this compound.

| Condition | Recommendation | Reference |

| Unreconstituted Solid | Store at -20°C. | [1][6] |

| Shipping | Shipped with blue ice or at room temperature in the continental US. | [1][2] |

| Stock Solution (-20°C) | Use within 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [1] |

| Stock Solution (-80°C) | Use within 6 months. Aliquot to avoid repeated freeze-thaw cycles. | [1] |

Experimental Protocols

Reconstitution of this compound

This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers for experimental use.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block set to 37°C (optional)

-

Ultrasonic bath (optional)

Protocol:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.

-

Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of this compound (MW: 1220.41), add 81.94 µL of DMSO.

-

Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.

-

Mixing: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

-

Enhanced Solubility (Optional): If the compound does not fully dissolve, heat the tube to 37°C for 5-10 minutes and then sonicate in an ultrasonic bath for a short period to increase solubility.[1]

-

Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and the solution is clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Note: The solubility of this compound in aqueous solutions is limited. When diluting the DMSO stock solution into aqueous buffers for assays, ensure the final DMSO concentration is compatible with the experimental system and does not exceed a level that may affect cell viability or assay performance.

Visualizations

Caption: Workflow for the reconstitution of this compound.

References

Application Note: Quantifying Estrogen Receptor Degradation using PROTAC ER Degrader-3

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing "PROTAC ER Degrader-3" to induce estrogen receptor (ERα) degradation in a cellular context and outlines the Western blot procedure for quantifying this degradation.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[3][4] This technology offers a powerful alternative to traditional inhibitors, enabling the complete removal of a target protein rather than just blocking its activity.[1]

"this compound" is an experimental molecule designed to target the estrogen receptor alpha (ERα), a key driver in the pathogenesis of ER-positive breast cancer.[3][4] By inducing the degradation of ERα, this PROTAC has the potential to overcome resistance mechanisms associated with conventional endocrine therapies.[2][5] This application note provides a detailed protocol for treating cancer cell lines with "this compound" and subsequently analyzing the extent of ERα degradation using Western blotting.

Signaling Pathway and Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of ERα. The process can be summarized in the following steps:

-

Binding: The PROTAC molecule simultaneously binds to the estrogen receptor (ERα) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau - VHL), forming a ternary complex.[5]

-

Ubiquitination: The close proximity of the E3 ligase to ERα, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules to the ERα protein.

-

Recognition and Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[5]

-

Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple ERα proteins.[1]

References

- 1. marinbio.com [marinbio.com]

- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: PROTAC ER Degrader-3 Treatment in Breast Cancer Cell Lines

These application notes provide an overview and detailed protocols for studying the effects of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) in breast cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] A PROTAC molecule typically consists of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[1][6][7] This catalytic process offers a powerful alternative to traditional small-molecule inhibition, with the potential to target "undruggable" proteins and overcome drug resistance.[4][8]

In the context of breast cancer, approximately 70% of tumors are ERα-positive, making ERα a critical therapeutic target.[6][8] PROTACs designed to degrade ERα have shown potent anti-proliferative effects in various breast cancer cell lines, including those with mutations that confer resistance to standard endocrine therapies.[1][4] This document also includes specific data on "PROTAC ERRα Degrader-3," which targets the Estrogen-Related Receptor alpha (ERRα), a distinct but related nuclear receptor.[9]

Application Note 1: Efficacy of ERα-Targeting PROTACs in Breast Cancer Cell Lines

This section summarizes the degradation and anti-proliferative activity of various ERα-targeting PROTACs in common ER-positive (MCF-7, T47D) and ER-negative (MDA-MB-231) breast cancer cell lines.

Quantitative Data Summary

The tables below present the half-maximal degradation concentration (DC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for several well-characterized ERα PROTACs.

Table 1: ERα Degradation Efficiency (DC₅₀) of PROTACs in ER+ Breast Cancer Cell Lines

| PROTAC Name | Cell Line | DC₅₀ Value | E3 Ligase Recruited | Reference |

| ERE-PROTAC | MCF-7 | < 5 µM | von Hippel-Lindau (VHL) | [6][8] |

| ERD-308 | MCF-7 | 0.17 nM | von Hippel-Lindau (VHL) | [4][10] |

| ERD-308 | T47D | 0.43 nM | von Hippel-Lindau (VHL) | [4][10] |

| ARV-471 | MCF-7 | 1.8 nM | Cereblon (CRBN) | [4] |

Table 2: Anti-proliferative Activity (IC₅₀) of ERα PROTACs in ER+ Breast Cancer Cell Lines

| PROTAC Name | Cell Line | IC₅₀ Value | Notes | Reference |

| ERE-PROTAC | MCF-7 | 6.106 µM | Induces dose-dependent apoptosis. | [6][8] |

| ERD-148 | MCF-7 (Wild Type) | 0.8 nM | Also effective against Y537S and D538G mutants. | [4][11] |

| ERD-148 | MCF-7 (Y537S Mutant) | 10.5 nM | Overcomes common resistance mutations. | [4][11] |

| ERD-148 | MCF-7 (D538G Mutant) | 6.1 nM | Overcomes common resistance mutations. | [4][11] |

| ARV-471 | MCF-7 (Wild Type) | 5.3 nM | Inhibits growth of wild-type and mutant cell lines. | [10] |

Note: ERα-targeting PROTACs like ERD-148 show no growth inhibition in ER-negative cell lines such as MDA-MB-231, demonstrating their target specificity.[4]

Application Note 2: Efficacy of PROTAC ERRα Degrader-3

PROTAC ERRα Degrader-3 is a potent and selective degrader of Estrogen-Related Receptor alpha (ERRα), which is also implicated in breast cancer pathology.[9]

Table 3: Activity of PROTAC ERRα Degrader-3

| Parameter | Cell Line | Value | Notes | Reference |

| Degradation | - | >80% at 30 nM | Highly selective for ERRα over ERRβ and ERRγ. | [9] |

| Degradation | - | ~96% at 100 nM | Achieved after 4 hours of treatment. | [9] |

| IC₅₀ (PPI) | - | 12.67 nM | Blocks the protein-protein interaction of ERRα with PGC-1α. | [9] |

| Downstream Effects | MDA-MB-231 | Potent Decrease | Reduces protein levels of target genes (ATP5B, MCAD, PDK4). | [9] |

Visualizations: Mechanisms and Workflows

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which an ERα-targeting PROTAC induces the degradation of the ERα protein.

Caption: Catalytic cycle of PROTAC-mediated ERα degradation.

Experimental Workflow: Determining PROTAC DC₅₀

This workflow outlines the key steps for determining the half-maximal degradation concentration (DC₅₀) of a PROTAC using Western Blotting.

Caption: Workflow for DC₅₀ determination via Western Blot.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERα Degradation

This protocol details the procedure for assessing PROTAC-induced degradation of ERα in adherent breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

PROTAC of interest (e.g., ERE-PROTAC)

-

Proteasome inhibitor (optional control, e.g., MG132)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)

Procedure:

-

Cell Culture and Treatment:

-

Seed 1 x 10⁵ MCF-7 or T47D cells per well in a 12-well plate and allow them to adhere for 24 hours.[8]

-

Prepare serial dilutions of the PROTAC degrader in complete medium.

-

Aspirate the old medium and treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

-

For a proteasome-dependent degradation control, pre-treat cells with 10 µM MG132 for 1-2 hours before adding the PROTAC.[6][8]

-

Incubate the cells for the desired time period (e.g., 24 hours).[6][8]

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Normalize the volume of each lysate to ensure equal protein loading (e.g., 15-20 µg per lane).[8]

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load the prepared samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.[8]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ERα and anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα band intensity to the corresponding loading control (β-actin) for each sample.

-

Calculate the percentage of remaining ERα relative to the vehicle control.

-

Protocol 2: Cell Viability Assay (CCK-8/WST-8)

This protocol measures the effect of PROTAC treatment on the proliferation and viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

Complete growth medium

-

PROTAC of interest

-

96-well clear-bottom plates

-

Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell adherence.

-

-

PROTAC Treatment:

-

Prepare a 2x serial dilution of the PROTAC degrader in complete medium.

-

Remove the medium from the wells and add 100 µL of the PROTAC dilutions. Include vehicle-only and no-cell (blank) controls.

-

Incubate for the desired treatment duration (e.g., 48-72 hours).

-

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.[8]

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100

-

-

Plot the % Viability against the log of the PROTAC concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

-

References

- 1. protacerdegraders.com [protacerdegraders.com]

- 2. protacerdegraders.com [protacerdegraders.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of PROTACs targeting estrogen receptor: an emerging technique for combating endocrine resistance - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00961D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: PROTAC ERα Degrader for Studying ERα Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a Proteolysis Targeting Chimera (PROTAC) to selectively degrade Estrogen Receptor Alpha (ERα). This powerful chemical tool enables detailed investigation of ERα signaling pathways and holds significant potential for therapeutic development. This document outlines the mechanism of action, provides key performance data, and details experimental protocols for the effective use of a representative ERα PROTAC, herein referred to as ERE-PROTAC.

Introduction to PROTAC ERα Degraders

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. An ERα-targeting PROTAC consists of three key components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau, VHL), and a linker connecting these two elements. By bringing ERα and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted degradation offers a powerful alternative to traditional inhibition, allowing for the study of cellular responses to the acute loss of ERα protein.[1][2]

Data Presentation

The following tables summarize the quantitative data for a representative ERα PROTAC, ERE-PROTAC, which targets the DNA-binding domain of ERα.[1][3]

Table 1: In Vitro Degradation and Potency of ERE-PROTAC

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50) | MCF-7 | < 5 µM | [1][3] |

| IC50 (Inhibitory Concentration 50) | MCF-7 | 6.106 µM | [1] |

Table 2: Effect of ERE-PROTAC on ERα Protein Levels in Different Cell Lines

| Cell Line | Treatment Concentration | Incubation Time | ERα Degradation | Reference |

| MCF-7 | Dose-dependent | 24 hours | Significant degradation observed | [1][3] |

| T47D | Dose-dependent | 24 hours | Successful degradation observed | [1][3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: ERα genomic signaling pathway.

Caption: Mechanism of action of an ERα PROTAC.

Caption: Workflow for studying ERα signaling with a PROTAC.

Experimental Protocols

Western Blot Analysis of ERα Degradation

This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ERα PROTAC.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ERα PROTAC (e.g., ERE-PROTAC)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed MCF-7 or T47D cells in 12-well plates at a density of 1 x 10^5 cells per well and allow them to adhere for 24 hours.[3]

-

PROTAC Treatment: Treat the cells with increasing concentrations of the ERα PROTAC (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with 10 µM MG132 and 10 µM ERE-PROTAC).[1][3]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer with protease inhibitors to each well.

-

Incubate on ice for 30 minutes.[3]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 3 minutes at 4°C.[3]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load 15 µg of protein from each sample onto a 10% SDS-PAGE gel.[3]

-

Run the gel at 120V for 80 minutes.[3]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-ERα antibody overnight at 4°C.[3]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-β-actin antibody as a loading control.

-

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of ERα degradation on cell viability.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

ERα PROTAC (e.g., ERE-PROTAC)

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) in a 96-well plate.[4]

-

PROTAC Treatment: After 24 hours of incubation, add 10 µL of different concentrations of the ERα PROTAC to the wells. Include a vehicle control.[4]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[4]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for ERα Interaction Partners

This protocol is designed to investigate changes in ERα protein-protein interactions following PROTAC-induced degradation.

Materials:

-

ERα-positive breast cancer cell lines

-

Complete cell culture medium

-

ERα PROTAC

-

DMSO (vehicle control)

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for ERα (for immunoprecipitation)

-

Primary antibody for the potential interacting protein (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the ERα PROTAC or vehicle control as described in the Western blot protocol.

-

Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Quantify the protein concentration.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the anti-ERα antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads using a magnetic stand and discard the supernatant.

-

-

Washing:

-

Wash the beads three to four times with Co-IP wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described previously.

-

Probe the membrane with the primary antibody against the suspected interacting protein to see if it was pulled down with ERα.

-

As a control, probe a separate blot with the anti-ERα antibody to confirm the successful immunoprecipitation of ERα.

-

References

Application Notes: In Vivo Experimental Design for PROTAC ER Degrader-3

Audience: Researchers, scientists, and drug development professionals.